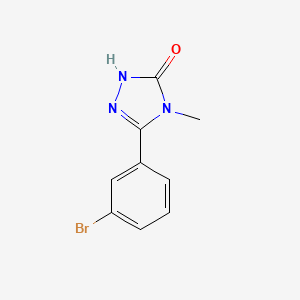

5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A related compound, “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” was synthesized in three steps starting from substituted anilines . The title compounds were prepared in satisfactory yield and characterized via spectroscopic techniques .

Molecular Structure Analysis

The structure of a similar compound, a novel β-ketoenol-pyrazole, was confirmed by single crystal X-ray diffraction . The electron densities and the HOMO–LUMO gap were calculated using the DFT method with BLYP, PW91, PWC functionals, and 6-31G* basis set .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “5-(3-Bromophenyl)isoxazole”, include a molecular formula of C9H6BrNO, an average mass of 224.054 Da, and a monoisotopic mass of 222.963272 Da .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- Some novel 1,2,4-triazole derivatives, including 5-(3-bromophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one, have been synthesized and shown to possess antimicrobial activities against various microorganisms. These compounds, due to their structural properties, demonstrate good or moderate activities, suggesting their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Properties

- Research indicates the potential of certain 1,2,4-triazole derivatives in anticancer applications. Specifically, these compounds have been evaluated for their effectiveness against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and development (Bekircan et al., 2008).

Antioxidant Activities

- Studies also suggest that 1,2,4-triazole derivatives may have antioxidant properties. These compounds have been compared with standard antioxidants, showing potential in reducing power, free radical scavenging, and metal chelating activity, which is essential in combating oxidative stress (Yüksek et al., 2015).

Crystal Structure Analysis

- The crystal structures of some triazole derivatives have been studied, providing insights into their molecular arrangements and interactions. Understanding the crystal structures of these compounds is crucial for their application in various fields, including pharmaceuticals and materials science (Jiang et al., 2014).

Anticonvulsant Activity

- Certain 1,2,4-triazole derivatives have been screened for anticonvulsant activity, with some showing promising results. This suggests their potential use in developing treatments for epilepsy and other seizure-related disorders (Vijaya Raj & Narayana, 2006).

Corrosion Inhibition

- The 1,2,4-triazole compounds have shown effectiveness in corrosion inhibition, particularly in protecting metals like steel in corrosive environments. This application is significant in industrial and engineering contexts (Al-amiery et al., 2020).

Safety and Hazards

Orientations Futures

A recent study described the synthesis of ten new “5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine” analogs, their characterization, anticancer activity, molecular docking studies, ADME, and toxicity prediction . This suggests that similar compounds may have potential for future research and development.

Mécanisme D'action

Target of Action

The compound, also known as 3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one, is primarily targeted towards protein aggregation . It has been identified as a general inhibitor of protein aggregation, specifically inhibiting the oligomerization of α-synuclein and prion proteins .

Mode of Action

The compound interacts with its targets by suppressing the formation of oligomers both in vitro and in vivo . It inhibits pathogenic protein accumulation and neurodegeneration . Structural studies have revealed that the compound’s binding to α-synuclein fibrils involves stable polar interactions inside the tubular fibril cavity .

Biochemical Pathways

The compound affects the biochemical pathways related to protein aggregation. By inhibiting the oligomerization of α-synuclein and prion proteins, it prevents the accumulation of these proteins, which is a key factor in neurodegenerative diseases like Parkinson’s disease and Multiple System Atrophy .

Pharmacokinetics

It is known that the compound is orally bioavailable and can penetrate the brain . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound’s action results in the suppression of pathogenic protein accumulation and neurodegeneration . It has been shown to improve survival in mouse models of α-synuclein and prion disease . In α-synuclein transgenic mouse models of Parkinson’s disease, the compound reduced protein deposition in the brain and improved dopamine neuron function and movement .

Propriétés

IUPAC Name |

3-(3-bromophenyl)-4-methyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13-8(11-12-9(13)14)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWNVWWTMNJGHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=O)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866153-07-3 |

Source

|

| Record name | 3-(3-bromophenyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyano-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2960072.png)

![Ethyl 5-butyramido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2960082.png)

![5-cyclopropyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2960085.png)

![N-[3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2960091.png)